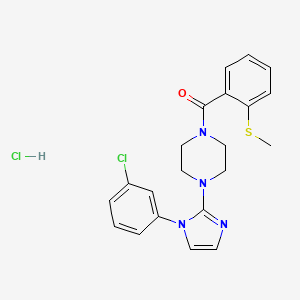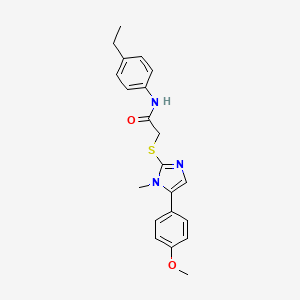![molecular formula C19H22N4O3S B2938585 2-[4-(Piperidylsulfonyl)phenyl]-5-pyrrolidinyl-1,3-oxazole-4-carbonitrile CAS No. 941243-51-2](/img/structure/B2938585.png)
2-[4-(Piperidylsulfonyl)phenyl]-5-pyrrolidinyl-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[4-(Piperidylsulfonyl)phenyl]-5-pyrrolidinyl-1,3-oxazole-4-carbonitrile” is a complex organic molecule that contains several functional groups, including a piperidylsulfonyl group, a phenyl group, a pyrrolidinyl group, an oxazole ring, and a carbonitrile group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, oxazoles (which are part of the compound) are often synthesized using a variety of methods, including the Van Leusen Oxazole Synthesis . The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. Oxazoles are 5-membered rings containing one oxygen atom and one nitrogen atom . Pyrrolidinyl is a saturated 5-membered ring containing one nitrogen atom . Phenyl refers to a ring of 6 carbon atoms, minus one hydrogen, allowing it to bond to other atoms or groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. Oxazoles have been found to exhibit a wide range of biological activities, which has led researchers to synthesize various oxazole derivatives and screen them for various biological activities .Wissenschaftliche Forschungsanwendungen
Anticancer Research Applications
Synthesis and Anticancer Evaluation : A study by Kachaeva et al. (2018) involved the synthesis and characterization of six new 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles. These compounds were evaluated for their anticancer activities against 60 cancer cell lines. The compounds showed growth inhibitory and cytostatic activities at submicromolar and micromolar concentrations, respectively. They exhibited high selectivity towards leukemia cell lines, with compounds demonstrating significant cytotoxic selectivity towards renal and breast cancer subpanels. This research suggests that 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles could serve as a basis for developing new anticancer drugs (Kachaeva, M., Pilyo, S., Zhirnov, V., & Brovarets, V., 2018).
Synthetic Chemistry and Methodology
Preparation of Disubstituted-1,3-Oxazoles : Research by Williams and Fu (2010) on the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole provided a method to generate a reactive C-5 carbanion. This approach facilitated the synthesis of 2,5-disubstituted-1,3-oxazoles through reactions with various electrophiles, offering a versatile route for their preparation. Such methodologies are crucial for advancing synthetic routes in medicinal chemistry (Williams, D. R., & Fu, L., 2010).
Electrocatalytic Applications
CO2 Reduction Catalysis : A study by Nganga et al. (2017) explored the use of rhenium tricarbonyl complexes with asymmetric diimine ligands containing a pyridine moiety bound to an oxazoline ring for the electrocatalytic reduction of CO2. The complexes demonstrated varying efficiencies in different solvents, providing insights into the mechanistic pathways of CO2 reduction and highlighting the potential of such compounds in catalytic applications (Nganga, J., Samanamu, C. R., Tanski, J., et al., 2017).
Antimicrobial Research
Synthesis and Biological Activity : Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant antimicrobial activity against both Gram-negative and Gram-positive bacteria. This highlights the potential of such compounds in developing new antimicrobial agents (Khalid, H., ur-Rehman, A., Abbasi, M., et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-piperidin-1-ylsulfonylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c20-14-17-19(22-10-4-5-11-22)26-18(21-17)15-6-8-16(9-7-15)27(24,25)23-12-2-1-3-13-23/h6-9H,1-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASMQEJCJQPWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Piperidylsulfonyl)phenyl]-5-pyrrolidinyl-1,3-oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

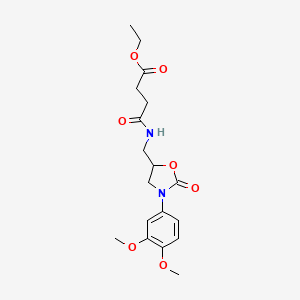
![N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B2938505.png)
![N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide](/img/structure/B2938507.png)
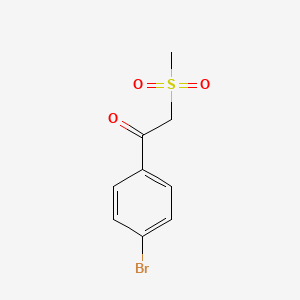
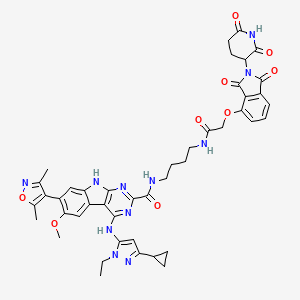
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2938511.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2938512.png)
![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2938517.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2938518.png)
![2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide](/img/structure/B2938519.png)
